N-[(4-Fluorophenyl)methyl]sulfamoyl chloride is a chemical compound notable for its applications in organic synthesis and pharmaceutical research. This compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial applications. The presence of the fluorine atom on the phenyl ring enhances its electronic properties, making it valuable in drug design and development.
The compound can be synthesized from 4-fluoroaniline and chlorosulfonic acid, where the reaction typically occurs under controlled conditions to ensure the desired product formation. The synthesis process is well-documented in various chemical literature, indicating its significance in both academic and industrial contexts .
N-[(4-Fluorophenyl)methyl]sulfamoyl chloride belongs to the class of sulfonamides, which are derivatives of sulfanilamide. It is categorized as an organosulfur compound due to the presence of sulfur in its structure. Its systematic name reflects its functional groups, indicating it contains both a sulfamoyl chloride and a fluorinated phenyl moiety.
The primary method for synthesizing N-[(4-Fluorophenyl)methyl]sulfamoyl chloride involves the reaction of 4-fluoroaniline with chlorosulfonic acid:
This reaction typically requires careful temperature control and may be conducted in an inert atmosphere to prevent side reactions. The product is purified through standard techniques such as recrystallization or chromatography .
In industrial settings, the synthesis may involve large-scale reactors equipped with automated systems to optimize reaction conditions. Parameters such as temperature, pressure, and reaction time are closely monitored to maximize yield and purity. Advanced equipment may also be employed for solvent extraction and distillation processes.
The molecular formula for N-[(4-Fluorophenyl)methyl]sulfamoyl chloride is , with a molecular weight of approximately 209.63 g/mol. The structural representation includes a fluorinated phenyl group attached to a sulfamoyl chloride moiety.
| Property | Value |
|---|---|
| CAS Number | 172662-88-3 |
| IUPAC Name | N-(4-fluorophenyl)sulfamoyl chloride |
| Molecular Weight | 209.63 g/mol |
| InChI Key | XNKZWQJLJWLNGJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NS(=O)(=O)Cl)F |
N-[(4-Fluorophenyl)methyl]sulfamoyl chloride can participate in several types of chemical reactions:
Common reagents used in these reactions include bases such as triethylamine to neutralize hydrochloric acid produced during substitution reactions. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
The mechanism of action of N-[(4-Fluorophenyl)methyl]sulfamoyl chloride primarily involves its interaction with biological targets, particularly enzymes. The sulfonamide group can mimic natural substrates, allowing it to bind effectively to enzyme active sites and inhibit their function. This inhibition disrupts critical biochemical pathways, which can lead to antimicrobial effects or other therapeutic outcomes .
N-[(4-Fluorophenyl)methyl]sulfamoyl chloride is typically a crystalline solid at room temperature. Its solubility characteristics make it suitable for various organic synthesis applications.
The compound exhibits high reactivity due to the presence of the sulfamoyl chloride functional group, which can readily participate in nucleophilic attack by various reagents. Its fluorinated structure enhances its stability and reactivity compared to non-fluorinated analogs .
N-[(4-Fluorophenyl)methyl]sulfamoyl chloride has several significant applications:
This compound's unique properties make it a valuable tool in both academic research and industrial applications, highlighting its importance in modern chemistry.
Sulfamoyl chlorides serve as pivotal intermediates in pharmaceutical and agrochemical synthesis. Traditional methods for preparing N-[(4-fluorophenyl)methyl]sulfamoyl chloride rely on chlorination of precursor molecules using aggressive reagents under controlled conditions.
This classical approach involves reacting N-substituted sulfonamides with PCl5 in inert solvents like dichloromethane or chlorobenzene. The general reaction proceeds as:$$\ce{RSO2NH2 + PCl5 -> RSO2NCl + POCl3 + HCl}$$For N-[(4-fluorophenyl)methyl]sulfamoyl chloride, 4-fluorobenzylsulfonamide undergoes chlorination at 0–5°C for 4–6 hours. Excess PCl5 (1.5–2.0 equivalents) drives the reaction to 60–75% yields, though purification remains challenging due to phosphorous oxychloride byproduct formation [8]. Side reactions include sulfonamide decomposition at elevated temperatures and incomplete conversion with sterically hindered substrates. Post-reaction quenching with ice water followed by solvent distillation isolates the crude product, with recrystallization from hexane/ethyl acetate yielding 85–90% pure sulfamoyl chloride [7].
Table 1: PCl5-Mediated Synthesis Optimization
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 0–5 | 4 | 68 |
| Chlorobenzene | 25 | 6 | 75 |
| Tetrahydrofuran | -10 | 8 | 52 |
Direct chlorination of sulfonic acids offers a streamlined pathway. 4-Fluorobenzylsulfonic acid reacts with SOCl2 (3–5 equivalents) under reflux (70–80°C) for 3 hours. Catalytic dimethylformamide (0.1 equivalents) accelerates the reaction by generating the Vilsmeier intermediate:$$\ce{RSO3H + SOCl2 + DMF -> RSO2Cl + SO2 + [DMF-H]Cl}$$Yields reach 80–85% with minimized side products compared to PCl5. Critical parameters include anhydrous conditions to prevent hydrolysis and controlled addition rates to limit exothermic decomposition [7] [8]. Large-scale implementations employ continuous distillation to remove excess SOCl2, enhancing process efficiency.
Table 2: Thionyl Chloride Reaction Parameters
| Catalyst | SOCl2 Equiv. | Temperature (°C) | Purity (%) |
|---|---|---|---|
| None | 5 | 70 | 65 |
| DMF (0.1 equiv) | 3 | 75 | 92 |
| Pyridine (0.05 equiv) | 4 | 80 | 88 |
Recent advances focus on enhancing selectivity and sustainability while minimizing hazardous reagents.
Microwave irradiation enables rapid, solvent-free conversion of sulfonamides to sulfamoyl chlorides. N-[(4-fluorophenyl)methyl]sulfonamide reacts with SOCl2 (1.2 equivalents) under pulsed microwave irradiation (300 W, 100°C, 15 minutes), achieving 93% conversion without catalysts [7]. The homogeneous heating profile suppresses decomposition pathways observed in conventional reflux. This method reduces reaction times from hours to minutes and eliminates solvent waste, though scalability requires specialized continuous-flow microwave reactors. Energy consumption decreases by 60% compared to traditional methods [7].
Palladium and copper catalysts enable halogen exchange using chloride sources like LiCl or NaCl. The reaction employs N-[(4-fluorophenyl)methyl]sulfonyl bromide as a substrate with catalytic PdCl2 (5 mol%) and LiCl (2 equivalents) in acetonitrile at 60°C:$$\ce{RSO2Br + LiCl ->[PdCl2] RSO2Cl + LiBr}$$Yields exceed 85% with >99% regioselectivity, avoiding aggressive chlorinating agents [4]. Copper(I) iodide catalysts similarly facilitate exchanges in dimethylacetamide at 90°C, though prolonged heating risks aryl dehalogenation. This approach is ideal for brominated precursors synthesized via electrophilic bromination.
Table 3: Microwave vs. Catalytic Halogen Exchange Performance
| Method | Time | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Microwave (SOCl₂) | 15 min | 100 | 93 | SO₂, HCl |
| Pd-Catalyzed (LiCl) | 2 h | 60 | 87 | LiBr |
| Cu-Catalyzed (NaCl) | 4 h | 90 | 78 | NaBr |
Sustainable synthesis prioritizes solvent substitution, waste reduction, and biocatalysis.
Life-cycle assessments identify cyclopentyl methyl ether (CPME) and ethyl acetate as eco-friendly alternatives to chlorinated solvents. CPME facilitates SOCl2-mediated chlorination of N-[(4-fluorophenyl)methyl]sulfonamide at 65°C with 88% yield. Its low water solubility (1.1 g/100 mL) simplifies aqueous workups, and high boiling point (106°C) enables efficient recovery (>90%) . Ethyl acetate systems coupled with bicarbonate quenching reduce HCl emissions by 40%. Process mass intensity (PMI) decreases from 12.5 (dichloromethane) to 4.8 with CPME, aligning with green chemistry metrics [7].
Exploratory studies use engineered sulfotransferases or transaminases to catalyze sulfamoyl transfer. Pseudomonas fluorescens sulfotransferase mutants convert 4-fluorobenzylamine and SO32- to sulfamic acid intermediates, followed by enzymatic chlorination using haloperoxidases. While yields remain low (15–20%), this approach eliminates halogenating reagents [4]. Immobilized Candida antarctica lipase B in scCO2 mediates sulfamoylation at 50°C, though substrate scope limitations persist. Biocatalysis represents a nascent but promising frontier for sulfamoyl chloride synthesis.
Table 4: Solvent Environmental Impact Comparison
| Solvent | PMI | Global Warming Potential | Recovery (%) |
|---|---|---|---|
| Dichloromethane | 12.5 | High | 50 |
| Toluene | 8.2 | Moderate | 75 |
| Ethyl Acetate | 5.1 | Low | 85 |
| CPME | 4.8 | Low | 92 |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8